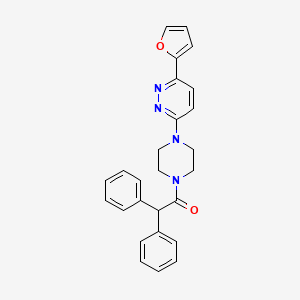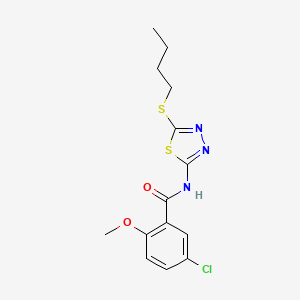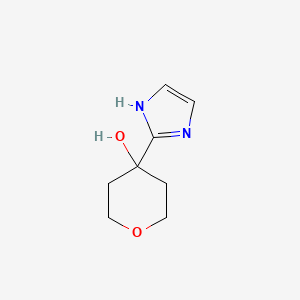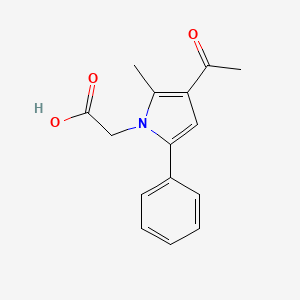
1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2,2-diphenylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2,2-diphenylethanone” seems to be a complex organic molecule. It appears to contain a furan ring, a pyridazine ring, and a piperazine ring, along with two phenyl groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the sources I found .作用机制
The mechanism of action of FPP is not fully understood, but it is believed to work by modulating the activity of the dopamine D3 receptor. This receptor is known to be involved in the regulation of dopamine release in the brain, which is a key neurotransmitter involved in reward and motivation. By selectively targeting this receptor, FPP may be able to modulate dopamine release and thereby affect behavior.
Biochemical and Physiological Effects:
FPP has been shown to have a number of biochemical and physiological effects in animal models. For example, it has been found to reduce cocaine self-administration in rats, suggesting that it may have potential as a treatment for cocaine addiction. Additionally, FPP has been shown to reduce anxiety-like behavior in mice, suggesting that it may have potential as an anxiolytic agent.
实验室实验的优点和局限性
One of the advantages of FPP is that it is highly selective for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in behavior. Additionally, FPP has been shown to have good pharmacokinetic properties, which makes it suitable for use in animal models. However, one limitation of FPP is that it is a relatively new compound, and its long-term safety and efficacy have not yet been fully established.
未来方向
There are a number of future directions for research on FPP. One area of interest is the development of new drugs based on FPP that could be used to treat addiction and other related disorders. Additionally, further research is needed to fully understand the mechanism of action of FPP and its effects on behavior. Finally, more research is needed to establish the long-term safety and efficacy of FPP, particularly in human subjects.
合成方法
FPP is synthesized through a multistep process that involves the reaction of furan-2-yl hydrazine with 3-bromo-6-chloropyridazine to form the intermediate product 4-(6-(furan-2-yl)pyridazin-3-yl)hydrazine. This intermediate product is then reacted with 1-(2-bromo-phenyl)-2-phenylethanone to form the final product, 1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2,2-diphenylethanone.
科学研究应用
FPP has been found to have potential applications in biomedical research due to its ability to selectively target certain receptors in the brain. Specifically, FPP has been shown to bind to the dopamine D3 receptor with high affinity. This receptor is known to be involved in the regulation of reward and motivation, making it a potential target for the development of new drugs for the treatment of addiction and other related disorders.
安全和危害
属性
IUPAC Name |
1-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c31-26(25(20-8-3-1-4-9-20)21-10-5-2-6-11-21)30-17-15-29(16-18-30)24-14-13-22(27-28-24)23-12-7-19-32-23/h1-14,19,25H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIMICCMRHJHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-N-[4-(2,3-Dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2786693.png)
![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile](/img/structure/B2786695.png)
![N-(4-{[(Z)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B2786698.png)
![3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2786699.png)

![1-Azaspiro[4.6]undecane-2,4-dione](/img/structure/B2786701.png)





![(E)-2-(2,4-dichlorophenyl)sulfonyl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]prop-2-enenitrile](/img/structure/B2786713.png)
![N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2786714.png)